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Compound of Interest

Compound Name:
[2-(2-Methoxyethoxy)pyridin-4-

yl]methanamine

CAS No.: 1016496-42-6

Cat. No.: B3072029
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Workflow detailing the SAR optimization from ethoxy to methoxyethoxy pyridine derivatives.
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Mechanism of action for methoxyethoxy pyridine derivatives inhibiting mutant RTK signaling.

Experimental Methodologies (Self-Validating
Protocols)
To ensure reproducibility, the following protocols are designed as self-validating systems,

incorporating specific checkpoints to verify experimental integrity.

Protocol 1: Microwave-Assisted Synthesis of 3-(2-
Methoxyethoxy)pyridine
Causality: Traditional nucleophilic aromatic substitution (SNAr) on pyridine rings often requires

harsh conditions that promote N-alkylation side reactions. Microwave-assisted synthesis

utilizing a copper catalyst ensures high regioselectivity for O-alkylation and drastically reduces

reaction times.
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Preparation: In a microwave-safe vial, dissolve 1.0 equivalent of the halopyridine precursor

(e.g., 3-bromo-pyridine) in 5 mL of anhydrous DMF.

Reagent Addition: Add 3.0 equivalents of 2-methoxyethanol. Introduce 2.5 equivalents of

Cesium Carbonate (Cs₂CO₃) as the base to deprotonate the alcohol, followed by 0.1

equivalents of Copper(I) Iodide (CuI) to catalyze the cross-coupling.

Reaction & Self-Validation: Seal the vial and irradiate in a microwave reactor at 120°C for 45

minutes.

Validation Checkpoint: Aliquot 10 µL of the mixture and analyze via LC-MS. The reaction is

validated as complete when the starting material peak (<5% relative abundance) is

replaced by the [M+H]⁺ peak corresponding to the methoxyethoxy product.

Purification: Quench the reaction with distilled water, extract three times with Ethyl Acetate

(EtOAc), dry over Na₂SO₄, and purify via flash column chromatography (Hexane:EtOAc

gradient).

Protocol 2: ADP-Glo Kinase Assay for Bioactivity
Evaluation
Causality: The ADP-Glo assay is chosen over radiometric assays because it is a universal,

homogeneous luminescent method that directly measures kinase activity by quantifying the

ADP produced, eliminating the need for radioactive ATP.

Incubation: In a 384-well white microplate, incubate 5 nM of recombinant kinase (e.g., c-KIT)

with serially diluted pyridine derivatives (ranging from 10 µM to 0.1 nM) in 1x Kinase Assay

Buffer for 15 minutes at room temperature to allow compound binding.

Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ concentration) and the

specific substrate peptide. Incubate for 60 minutes at room temperature.

Validation Checkpoint (Z'-factor): Include a "No-Enzyme Control" (background) and a

"Vehicle Control" (100% activity). Calculate the Z'-factor. The assay is only validated for

analysis if Z' > 0.6, ensuring a robust signal-to-noise ratio.
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Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any

unconsumed ATP. Incubate for 40 minutes. Subsequently, add 10 µL of Kinase Detection

Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

Analysis: Read the luminescence on a microplate reader. Plot the log(inhibitor) vs. response

and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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